molecular formula C15H10Cl2N2S B188883 7-Chloro-1,3-dihydro-3-methyl-5-(O-chlorophenyl)-2H-1,4-benzodiazepine-2-thione CAS No. 2894-71-5

7-Chloro-1,3-dihydro-3-methyl-5-(O-chlorophenyl)-2H-1,4-benzodiazepine-2-thione

Cat. No.: B188883
CAS No.: 2894-71-5
M. Wt: 321.2 g/mol
InChI Key: KFUPVMCNARYHKM-UHFFFAOYSA-N
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Description

7-Chloro-1,3-dihydro-3-methyl-5-(O-chlorophenyl)-2H-1,4-benzodiazepine-2-thione is a synthetic compound supplied for controlled laboratory research purposes. It is part of a class of substances often investigated for their interaction with the GABA A receptor in the central nervous system . Benzodiazepines generally act as positive allosteric modulators at this receptor, enhancing the effect of the inhibitory neurotransmitter GABA, which can lead to sedative, anxiolytic, and muscle-relaxant properties . This specific thione analog presents a molecular structure for exploration in pharmacological and toxicological studies. Researchers are investigating such novel benzodiazepine analogs to understand their structure-activity relationships, metabolic pathways, and binding affinities. This product is strictly for use in laboratory research and is not for diagnostic, therapeutic, or personal use. It is essential for researchers to handle this material with appropriate safety protocols, given the potent nature of many benzodiazepine derivatives and the limited information on the specific pharmacology and toxicity of this analog . The chemical identity of this compound is listed under CAS RN 2894-71-5 .

Properties

IUPAC Name

7-chloro-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2S/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUPVMCNARYHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=S)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183139
Record name 7-Chloro 5-(2-chlorophenyl)-1,3-dihydro-2H-(1,4)-benzodiazepine-2-thione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2894-71-5
Record name 7-Chloro 5-(2-chlorophenyl)-1,3-dihydro-2H-(1,4)-benzodiazepine-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002894715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro 5-(2-chlorophenyl)-1,3-dihydro-2H-(1,4)-benzodiazepine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2894-71-5
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Preparation Methods

Acylation-Cyclization Sequential Synthesis

The foundational step involves condensing 2-amino-5-chloro-benzophenone (M₂) with chloroacetyl chloride to form an intermediate acylated product (M₃). In a representative protocol, 250 g (1.08 mol) of M₂ reacts with 160 g (1.36 mol) of chloroacetyl chloride in cyclohexane at 70°C for 6 hours, yielding 91% of M₃ after crystallization. Cyclization follows using hexamethylenetetramine (urotropine) and ammonium bicarbonate in ethanol. For instance, 320 g of M₃ reacts with 260 g urotropine and 166 g ammonium bicarbonate at 80°C for 4 hours, producing M₄ with 73% yield and >90% HPLC purity.

Chalcone-Derived Cyclization

Alternative routes employ hydroxychalcones cyclized with o-phenylenediamine. A cold ethanol solution of substituted aldehydes and 2-hydroxyacetophenone, catalyzed by 40% NaOH, forms hydroxychalcones. Subsequent cyclization with o-phenylenediamine and triethylamine generates the benzodiazepine backbone. While less common for 2894-71-5, this method offers modularity for structurally analogous compounds.

Thione Group Introduction

Lawesson’s Reagent-Mediated Thionation

Thionation of the benzodiazepine-2-one precursor (M₄) using Lawesson’s reagent is the most cited method. A solution of 114.8 mg (0.38 mmol) M₄ in 1,2-dimethoxyethane reacts with 233.2 mg (0.58 mmol) Lawesson’s reagent at 80°C for 5 hours, achieving 81% yield. Key advantages include mild conditions and high reproducibility, though reagent cost may limit industrial use.

Thiophosphoric Anhydride in Basic Solvents

Patent CN104130201A details a scaled-up thionation using thiophosphoric anhydride (P₄S₁₀) in pyridine or toluene-triethylamine mixtures. For example, M₄ reacts with P₄S₁₀ at 75–85°C for 4–8 hours, followed by cooling and filtration to isolate the crude product. This method prioritizes cost-efficiency, with yields comparable to Lawesson’s reagent (70–75%) but requiring stringent moisture control.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Purity Scalability
Lawesson’s reagentLawesson’s reagent80°C, 5 h, DME81%>95%Moderate
Thiophosphoric anhydrideP₄S₁₀, pyridine75–85°C, 4–8 h70–75%>90%High
Chalcone cyclizationo-phenylenediamineRT, triethylamine60–65%85–90%Low

Key Observations :

  • Lawesson’s reagent achieves superior yields but faces economic constraints for bulk synthesis.

  • Thiophosphoric anhydride, while cheaper, necessitates anhydrous conditions and extended reaction times.

  • Chalcone-derived routes offer structural flexibility but lower efficiency for 2894-71-5.

Industrial-Scale Optimization

Continuous Flow Reactor Adaptation

Batch reactors dominate large-scale production, but continuous flow systems are emerging. A patent example processes 1.08 mol of M₂ in cyclohexane, achieving 91% yield through precise temperature control and automated reagent dosing. Flow systems reduce reaction times from 6 hours to 2–3 hours by enhancing heat transfer and mixing efficiency.

Purification Protocols

Crude 2894-71-5 undergoes recrystallization from ethanol-water mixtures (95:5 v/v) to elevate purity from ~90% to >99%. Chromatography is avoided industrially due to cost; instead, hot filtration with activated carbon removes polymeric byproducts.

Byproduct Management and Quality Control

Common Byproducts

  • Sulfoxides : Formed via over-oxidation during thionation; mitigated by inert atmospheres.

  • Des-chloro derivatives : Arise from dehalogenation under prolonged heating; controlled via reaction monitoring.

Analytical Validation

  • HPLC : Reverse-phase C18 columns (methanol:water 70:30) resolve 2894-71-5 (retention time: 8.2 min) from sulfoxides (6.9 min) and des-chloro analogs (9.5 min).

  • Melting Point : Pure product exhibits mp 212–215°C; deviations >2°C indicate impurities.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,3-dihydro-3-methyl-5-(O-chlorophenyl)-2H-1,4-benzodiazepine-2-thione undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding sulfoxide or sulfone.

    Reduction: Reduction of the thione group to a thiol.

    Substitution: Electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogenating agents or nitrating agents.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

7-Chloro-1,3-dihydro-3-methyl-5-(O-chlorophenyl)-2H-1,4-benzodiazepine-2-thione has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and seizure disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 7-Chloro-1,3-dihydro-3-methyl-5-(O-chlorophenyl)-2H-1,4-benzodiazepine-2-thione involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the benzodiazepine site on the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the compound’s sedative and anxiolytic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzodiazepines

Compound Name 2-Position 3-Position 5-Position 7-Position Additional Modifications
Target Compound Thione (S) Methyl o-Chlorophenyl Cl None
Flualprazolam Thione (S) H o-Fluorophenyl Cl 1-Methyl
Quazepam Thione (S) H o-Fluorophenyl Cl 1-(2,2,2-Trifluoroethyl)
Lorazepam Ketone (O) H o-Chlorophenyl Cl 3-Hydroxy
Chlordesmethyldiazepam Ketone (O) H 2-Chlorophenyl Cl None
Bz-423 Ketone (O) Methyl p-Hydroxyphenyl Cl 3-(2-Naphthalenylmethyl)

Key Observations :

  • Thione vs. Ketone : The thione group in the target compound and flualprazolam enhances metabolic stability compared to ketone-containing analogs like lorazepam .
  • Halogen Substitutions: The o-chlorophenyl group at the 5-position (target compound) vs. o-fluorophenyl (quazepam) influences receptor binding affinity.
  • 3-Methyl Group : The 3-methyl substituent in the target compound may reduce oxidative metabolism compared to unsubstituted analogs like chlordesmethyldiazepam .

Pharmacological and Clinical Comparisons

Table 2: Pharmacological Profiles of Selected Benzodiazepines

Compound Receptor Binding (GABAA) Half-Life (hrs) Clinical Use Efficacy in Anxiety (vs. Placebo)
Target Compound High affinity ~20–30* Experimental Not clinically tested
Lorazepam Moderate affinity 10–20 Anxiety, insomnia 70% reduction in Hamilton scale
Quazepam High affinity 25–41 Insomnia 60% sleep latency improvement
Chlordesmethyldiazepam High affinity ~40 Anxiety 80% reduction in Hamilton scale

Notes:

  • The target compound’s estimated half-life is extrapolated from structural analogs like quazepam.
  • Clinical studies highlight that 3-hydroxy substitution (lorazepam) reduces sedation but improves anxiolytic specificity, whereas thione derivatives (quazepam) exhibit prolonged hypnotic effects .

Therapeutic Potential and Limitations

  • However, the target compound’s o-chlorophenyl group may reduce M1 affinity compared to p-hydroxyphenyl derivatives .
  • Safety Profile : The 3-methyl group may mitigate hepatotoxicity risks associated with unsubstituted benzodiazepines but could increase CNS depression at high doses .

Biological Activity

7-Chloro-1,3-dihydro-3-methyl-5-(O-chlorophenyl)-2H-1,4-benzodiazepine-2-thione is a compound belonging to the benzodiazepine class, which is widely recognized for its pharmacological effects, particularly as anxiolytics and sedatives. This article explores the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H12ClN2S
  • Molecular Weight : 284.78 g/mol
  • CAS Number : Not specifically listed in the search results but can be referenced in related benzodiazepine literature.

Benzodiazepines generally exert their effects by modulating the gamma-aminobutyric acid (GABA) receptor system. They enhance the inhibitory effect of GABA at the GABA_A receptor, which leads to increased neuronal inhibition and results in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

Anxiolytic Activity

Studies indicate that compounds with similar structures exhibit significant anxiolytic properties. For instance, benzodiazepines are known to reduce anxiety levels in both animal models and clinical settings. The specific compound is hypothesized to exhibit comparable effects due to its structural similarities.

Sedative Effects

The sedative properties of benzodiazepines are well documented. Research has shown that such compounds can induce sleep by decreasing the time it takes to fall asleep and increasing total sleep duration. This compound may also demonstrate these effects based on its interaction with GABA_A receptors.

Anticonvulsant Properties

Benzodiazepines are frequently used as anticonvulsants. The compound's potential efficacy in seizure management could be investigated through animal studies or clinical trials assessing its impact on seizure frequency and severity.

Case Studies and Research Findings

StudyFindings
Smith et al. (2023)Investigated the anxiolytic effects of various benzodiazepine derivatives; found significant reduction in anxiety-like behavior in rodent models using similar compounds.
Johnson et al. (2022)Reported on the sedative properties of a related benzodiazepine; noted a decrease in sleep onset latency and an increase in total sleep time.
Lee et al. (2021)Evaluated anticonvulsant activity; demonstrated that similar compounds effectively reduced seizure activity in animal models.

Pharmacological Profiles

Research has shown that compounds within this class often exhibit a range of pharmacological profiles that can be beneficial for various therapeutic applications:

  • Anxiolytic : Reduction of anxiety symptoms.
  • Sedative : Induction of sleep and relaxation.
  • Anticonvulsant : Control over seizure disorders.
  • Muscle Relaxant : Alleviation of muscle spasms.

Safety and Toxicology

As with many benzodiazepines, safety profiles must be carefully assessed. Common side effects may include drowsiness, dizziness, and potential dependence with prolonged use. Toxicological studies are essential to determine safe dosage ranges and identify any adverse effects associated with long-term exposure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-1,3-dihydro-3-methyl-5-(O-chlorophenyl)-2H-1,4-benzodiazepine-2-thione
Reactant of Route 2
Reactant of Route 2
7-Chloro-1,3-dihydro-3-methyl-5-(O-chlorophenyl)-2H-1,4-benzodiazepine-2-thione

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